molecular formula C5H10ClN B13192674 4-Chloro-2-methylbut-3-en-2-amine

4-Chloro-2-methylbut-3-en-2-amine

Cat. No.: B13192674
M. Wt: 119.59 g/mol
InChI Key: FKZLEYGHXAHJMD-ONEGZZNKSA-N
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Description

4-Chloro-2-methylbut-3-en-2-amine (IUPAC name: this compound) is a tertiary amine featuring a chloro-substituted unsaturated hydrocarbon chain. Its structure includes a methyl group at position 2, a chlorine atom at position 4, and a double bond between carbons 3 and 4 (Fig. 1). This compound is often stabilized as its hydrochloride salt for enhanced solubility and handling .

Properties

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

(E)-4-chloro-2-methylbut-3-en-2-amine

InChI

InChI=1S/C5H10ClN/c1-5(2,7)3-4-6/h3-4H,7H2,1-2H3/b4-3+

InChI Key

FKZLEYGHXAHJMD-ONEGZZNKSA-N

Isomeric SMILES

CC(C)(/C=C/Cl)N

Canonical SMILES

CC(C)(C=CCl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylbut-3-en-2-amine typically involves the chlorination of 2-methylbut-3-en-2-amine. One common method is the reaction of 2-methylbut-3-en-2-amine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylbut-3-en-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction can lead to the removal of the chlorine atom or the reduction of the double bond.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution: Products include 2-methylbut-3-en-2-amine derivatives with different substituents replacing the chlorine atom.

    Oxidation: Oxidized products such as 4-chloro-2-methylbut-3-en-2-one.

    Reduction: Reduced products like 2-methylbut-3-en-2-amine.

Scientific Research Applications

4-Chloro-2-methylbut-3-en-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylbut-3-en-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the double bond in its structure play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between 4-Chloro-2-methylbut-3-en-2-amine and related compounds:

Compound Name Key Substituents Functional Groups Molecular Formula Key References
This compound Cl, CH₃, C=C, NH₂ (tertiary amine) Amine, Alkene, Chloroalkane C₅H₁₀ClN
4-Phenylbutan-2-amine C₆H₅ (phenyl), CH₃, NH₂ (secondary amine) Amine, Aromatic ring C₁₀H₁₅N
2-Amino-3-chlorobenzoic acid Cl, NH₂, COOH (aromatic) Carboxylic acid, Amine, Chloro C₇H₆ClNO₂
4-Aminobenzylamine NH₂ (primary amine), C₆H₅CH₂ Amine, Benzyl group C₇H₁₀N₂

Key Observations :

  • Steric and Electronic Effects: The tertiary amine in this compound reduces its basicity compared to primary amines like 4-aminobenzylamine . The chloro group’s electron-withdrawing nature may also decrease nucleophilicity at the adjacent carbon.
  • Aromatic vs. Aliphatic Systems: Unlike aromatic amines (e.g., 2-amino-3-chlorobenzoic acid), the aliphatic structure of this compound lacks conjugation, leading to distinct reactivity in electrophilic substitution or redox reactions .

Physical Properties

  • Solubility: The hydrochloride salt form (noted in ) suggests higher water solubility compared to non-ionic aromatic amines like 4-phenylbutan-2-amine .
  • Boiling/Melting Points : The presence of a double bond and chloro substituent likely lowers the melting point relative to saturated analogues (e.g., 4-phenylbutan-2-amine).

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